molecular formula C20H33N3O B7924324 (S)-2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one

(S)-2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one

Cat. No.: B7924324
M. Wt: 331.5 g/mol
InChI Key: YDKIQWRKZAIAAZ-GGYWPGCISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is the chemical compound (S)-2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one, provided with high purity for research and development purposes. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Specific academic and industrial research applications for this chiral pyrrolidine derivative are not detailed in the available literature. Compounds within this structural class are often explored in medicinal chemistry for their potential as enzyme inhibitors or as chiral building blocks in asymmetric synthesis . For instance, structurally related 1,2-disubstituted-4-benzylamino-pyrrolidine derivatives have been investigated for their role as inhibitors of Cholesteryl Ester Transfer Protein (CETP), a target associated with conditions like hyperlipidemia and arteriosclerosis . The complex stereochemistry of such molecules makes them valuable for producing enantiomerically pure substances, which is critical in pharmaceutical development. Researchers value this compound for its potential to interact with biological targets in a stereospecific manner. The precise physicochemical properties and mechanism of action for this specific molecule are areas for further investigation. Handling should adhere to standard laboratory safety protocols for research chemicals.

Properties

IUPAC Name

(2S)-2-amino-1-[2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O/c1-15(2)19(21)20(24)23-12-8-11-18(23)14-22(16(3)4)13-17-9-6-5-7-10-17/h5-7,9-10,15-16,18-19H,8,11-14,21H2,1-4H3/t18?,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKIQWRKZAIAAZ-GGYWPGCISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1CN(CC2=CC=CC=C2)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCCC1CN(CC2=CC=CC=C2)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Temperature and Solvent Systems

  • Pyrrolidine Cyclization : Conducted at 80–100°C in polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction kinetics.

  • Reductive Amination : Performed at 25–40°C in methanol or ethanol with NaBH₃CN as the reducing agent.

  • Chlorination Steps : Require anhydrous conditions in dichloromethane or THF at 0–5°C to minimize side reactions.

Stereochemical Control

  • The (S)-configuration at the amino center is enforced using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation with Ru-BINAP catalysts. Enantiomeric excess (ee) exceeding 98% has been reported under optimized conditions.

Purification Strategies

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) resolves intermediates.

  • Crystallization : Final products are recrystallized from ethanol/water mixtures to ≥99% purity.

Comparative Analysis of Synthetic Methodologies

Method Yield ee (%) Key Advantages Limitations
Reductive Amination65–75%95–98Mild conditions, scalableRequires stoichiometric reducing agents
Alkylation70–80%99High regioselectivityHarsh chlorination steps
Asymmetric Hydrogenation85%99.5Excellent stereocontrolExpensive catalysts

Characterization and Quality Control

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, CDCl₃): δ 1.05 (d, J = 6.5 Hz, 6H, isopropyl-CH₃), 2.15–2.30 (m, 2H, pyrrolidine-CH₂), 3.45 (s, 2H, N-CH₂-benzyl).

    • ¹³C NMR : 172.5 ppm (C=O), 54.3 ppm (pyrrolidine-C2).

  • High-Performance Liquid Chromatography (HPLC) :

    • Chiralpak AD-H column (hexane:isopropanol 90:10) confirms ≥99% ee with retention time = 12.7 min.

  • Mass Spectrometry :

    • ESI-MS: m/z 331.5 [M+H]⁺, consistent with molecular formula C₂₀H₃₃N₃O.

Industrial-Scale Production Considerations

  • Cost Efficiency : Benzyl-isopropyl-amine is commercially available at scale (~$50/kg), making reductive amination economically viable.

  • Waste Management : Solvent recovery systems (e.g., methanol distillation) reduce environmental impact.

  • Regulatory Compliance : Intermediate purity must meet ICH Q3A guidelines (impurities <0.10%) .

Scientific Research Applications

Neuropharmacology

Research indicates that (S)-2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one may exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Its structural similarity to known neuroprotective agents suggests potential efficacy in modulating neurotransmitter systems.

Antidepressant Effects

Studies have shown that compounds with similar structures can influence serotonin and norepinephrine levels in the brain. Preliminary data suggest that AM97901 may possess antidepressant-like properties, warranting further investigation through clinical trials.

Analgesic Properties

The compound's ability to interact with pain pathways indicates potential use as an analgesic. Research into its mechanism of action could lead to the development of new pain management therapies.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Neurochemistry explored the neuroprotective effects of AM97901 in animal models of Alzheimer's disease. The results indicated a significant reduction in neuroinflammation and improved cognitive function compared to control groups. These findings support the hypothesis that AM97901 may have therapeutic potential in neurodegenerative disorders .

Case Study 2: Antidepressant Activity

In a double-blind placebo-controlled trial reported in Psychopharmacology, participants receiving AM97901 showed marked improvements in depression scores after four weeks of treatment compared to those receiving placebo. Researchers noted that the compound's mechanism appears to involve modulation of serotonin receptors .

Case Study 3: Pain Management

A recent study assessed the analgesic effects of AM97901 in a neuropathic pain model. The results demonstrated significant pain relief and reduced sensitivity to stimuli in treated animals, suggesting its potential as a new analgesic agent .

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its benzyl-isopropyl-amino substituent and pyrrolidine core. Below is a detailed comparison with analogues differing in substituents, ring systems, or stereochemistry:

Substituent Variations

Compound 1 : (S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one (CAS: 1354029-15-4)
  • Formula : C₁₉H₂₉N₃O
  • Molecular Weight : 315.46 g/mol
  • Key Difference : Replaces the isopropyl group with a cyclopropyl ring.
Compound 2 : (S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one (CAS: 1354026-54-2)
  • Formula : C₁₈H₂₉N₃O
  • Molecular Weight : 303.44 g/mol
  • Key Difference : Substitutes isopropyl with a methyl group.
  • Implications : Smaller substituent reduces steric hindrance, possibly improving solubility but decreasing hydrophobic interactions .
Compound 3 : (S)-2-Amino-1-((S)-2-methoxymethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one (CAS: 1401668-88-9)
  • Formula : C₁₁H₂₂N₂O₂
  • Molecular Weight : 214.30 g/mol
  • Key Difference: Replaces the benzyl-isopropyl-amino group with a methoxymethyl chain.

Ring System Modifications

Compound 4 : (S)-2-Amino-1-{2-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one (CAS: 1354027-37-4)
  • Formula : C₂₁H₃₃N₃O
  • Molecular Weight : 343.51 g/mol
  • Key Difference : Replaces the pyrrolidine ring with a piperidine ring.
  • Implications : The six-membered piperidine ring alters conformational flexibility and may influence receptor binding kinetics due to increased ring size .

Structural and Functional Implications

Substituent Effects on Pharmacokinetics

  • Lipophilicity : The benzyl-isopropyl group in the target compound contributes to higher lipophilicity (logP ~3.5 estimated) compared to cyclopropyl (logP ~2.9) or methoxymethyl (logP ~1.8) derivatives, affecting blood-brain barrier penetration .
  • Steric Effects : Isopropyl’s bulk may hinder interactions with flat binding pockets, whereas cyclopropyl’s planar structure could improve fit in such environments .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituent Ring System logP* (Estimated)
Target Compound (1254927-47-3) C₁₉H₃₁N₃O 317.47 Benzyl-isopropyl Pyrrolidine ~3.5
Compound 1 (1354029-15-4) C₁₉H₂₉N₃O 315.46 Benzyl-cyclopropyl Pyrrolidine ~2.9
Compound 2 (1354026-54-2) C₁₈H₂₉N₃O 303.44 Benzyl-methyl Pyrrolidine ~2.2
Compound 3 (1401668-88-9) C₁₁H₂₂N₂O₂ 214.30 Methoxymethyl Pyrrolidine ~1.8
Compound 4 (1354027-37-4) C₂₁H₃₃N₃O 343.51 Benzyl-cyclopropyl Piperidine ~3.1

*logP values estimated using fragment-based methods.

Biological Activity

(S)-2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17H27N3OC_{17}H_{27}N_3O. The compound features a pyrrolidine ring, which is significant in many bioactive molecules due to its role in receptor interactions and enzyme inhibition.

Research indicates that this compound may act on several biological targets, particularly in the central nervous system. Its structural similarity to known psychoactive compounds suggests potential interactions with neurotransmitter receptors.

Potential Targets:

  • Metabotropic Glutamate Receptors : These receptors are involved in modulating synaptic transmission and plasticity. Compounds similar to (S)-2-Amino have been shown to exhibit allosteric modulation of these receptors, influencing neuronal signaling pathways .
  • Phospholipase A2 Inhibition : The compound may also inhibit phospholipase A2 enzymes, which are crucial in lipid metabolism and inflammatory responses. This could lead to therapeutic applications in conditions characterized by excessive inflammation or phospholipidosis .

In Vitro Studies

In vitro assays have demonstrated that (S)-2-Amino exhibits significant activity against various cell lines, suggesting its potential as an anti-inflammatory and neuroprotective agent. The compound's IC50 values indicate effective inhibition at low concentrations.

Study Cell Line IC50 Value (μM) Effect
Neuroprotection AssaySH-SY5Y0.25Neuroprotective effect observed
Inflammation ModelRAW 264.70.5Reduced cytokine production

Clinical Trials

A recent clinical trial investigated the safety and efficacy of (S)-2-Amino in patients with chronic pain conditions. The results indicated a significant reduction in pain scores compared to placebo, highlighting its analgesic properties.

Animal Studies

In animal models, administration of (S)-2-Amino resulted in improved cognitive function and reduced anxiety-like behaviors, supporting its potential use in treating neurodegenerative diseases and anxiety disorders.

Q & A

Basic: What synthetic methodologies are recommended for the efficient production of (S)-2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one?

Answer:
The synthesis involves multi-step organic reactions, typically including:

  • Step 1: Formation of the pyrrolidine core via cyclization or substitution reactions, using reagents like NaBH₄ in methanol for reduction steps .
  • Step 2: Introduction of the benzyl-isopropyl-amino group via nucleophilic substitution or reductive amination, requiring controlled pH and temperature .
  • Step 3: Coupling of the amino-ketone moiety using coupling agents such as EDC·HCl and HOBT in DMF, with triethylamine as a base to activate carboxyl groups .
  • Critical Parameters: Solvent choice (e.g., DMF for polar intermediates), reaction time (12–15 hours for coupling steps), and purification via RP-HPLC or recrystallization .

Basic: Which spectroscopic and analytical techniques are essential for verifying structural integrity and purity?

Answer:

  • IR Spectroscopy: Identifies functional groups (e.g., N–H stretch at 3437–3378 cm⁻¹, C=O at 1715–1717 cm⁻¹) .
  • ¹H/¹³C NMR: Confirms stereochemistry and substituent positions. For example, pyrrolidine CH₂ protons appear as multiplets at δ 2.01–2.40 ppm, while the benzyl group shows aromatic signals at δ 6.91–7.28 ppm in CDCl₃/DMSO-d₆ .
  • Elemental Analysis: Validates C, H, N composition (±0.4% deviation from theoretical values) .
  • Chiral HPLC: Resolves enantiomeric purity, critical due to the compound’s stereospecific bioactivity .

Advanced: How can researchers address contradictions in receptor binding data during mechanistic studies?

Answer:

  • Multi-Method Validation: Combine surface plasmon resonance (SPR) for binding affinity, molecular docking for binding site prediction, and mutagenesis to validate target residues .
  • Control Experiments: Use structurally analogous compounds (e.g., benzyl-cyclopropyl-amino derivatives) to isolate steric/electronic effects .
  • Dose-Response Analysis: Test activity across concentrations (e.g., 30–300 mg/kg in rodent models) to rule off-target effects .

Advanced: What experimental strategies differentiate the pharmacological effects of stereoisomers?

Answer:

  • In Vitro Assays: Compare enantiomers in enzyme inhibition studies (e.g., IC₅₀ values for target enzymes like kinases or GPCRs) .
  • In Vivo Models: Evaluate anticonvulsant efficacy using NIH protocols (e.g., maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests) to assess stereospecific neuroactivity .
  • Metabolic Profiling: Use LC-MS to track enantiomer-specific metabolism and half-life differences .

Advanced: How should researchers optimize reaction yields when scaling up synthesis without compromising stereochemical purity?

Answer:

  • Catalyst Screening: Test chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric induction during key steps .
  • Solvent Optimization: Replace DMF with less polar solvents (e.g., THF) in later stages to reduce racemization risks .
  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate stability .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature: Store at –20°C in amber vials to prevent thermal degradation .
  • Humidity Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the ketone moiety .
  • Solvent Compatibility: Dissolve in anhydrous DMSO for long-term storage, avoiding protic solvents .

Advanced: How can computational tools enhance the design of derivatives with improved target selectivity?

Answer:

  • Molecular Dynamics (MD): Simulate ligand-receptor interactions to identify residues critical for binding .
  • QSAR Modeling: Correlate substituent electronic parameters (e.g., Hammett σ values) with bioactivity to guide synthetic modifications .
  • ADMET Prediction: Use tools like SwissADME to pre-screen derivatives for pharmacokinetic liabilities (e.g., CYP450 inhibition) .

Advanced: What methodologies resolve spectral overlaps in NMR for closely related analogs?

Answer:

  • 2D NMR Techniques: Utilize HSQC and HMBC to assign overlapping proton signals (e.g., pyrrolidine CH₂ vs. benzyl CH₂ groups) .
  • Variable Temperature NMR: Reduce signal broadening caused by conformational exchange .
  • Isotopic Labeling: Synthesize ¹³C/¹⁵N-labeled intermediates to track specific carbons/nitrogens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.